3-(4-Benzyl-piperazin-1-yl)-1-m-tolyl-pyrrolidine-2,5-dione 3-(4-Benzyl-piperazin-1-yl)-1-m-tolyl-pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC10171217
InChI: InChI=1S/C22H25N3O2/c1-17-6-5-9-19(14-17)25-21(26)15-20(22(25)27)24-12-10-23(11-13-24)16-18-7-3-2-4-8-18/h2-9,14,20H,10-13,15-16H2,1H3
SMILES: CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4
Molecular Formula: C22H25N3O2
Molecular Weight: 363.5 g/mol

3-(4-Benzyl-piperazin-1-yl)-1-m-tolyl-pyrrolidine-2,5-dione

CAS No.:

Cat. No.: VC10171217

Molecular Formula: C22H25N3O2

Molecular Weight: 363.5 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Benzyl-piperazin-1-yl)-1-m-tolyl-pyrrolidine-2,5-dione -

Specification

Molecular Formula C22H25N3O2
Molecular Weight 363.5 g/mol
IUPAC Name 3-(4-benzylpiperazin-1-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C22H25N3O2/c1-17-6-5-9-19(14-17)25-21(26)15-20(22(25)27)24-12-10-23(11-13-24)16-18-7-3-2-4-8-18/h2-9,14,20H,10-13,15-16H2,1H3
Standard InChI Key XMWWJVOAGGNCFL-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4
Canonical SMILES CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4

Introduction

3-(4-Benzyl-piperazin-1-yl)-1-m-tolyl-pyrrolidine-2,5-dione is a synthetic organic compound belonging to the class of pyrrolidine derivatives. It features a piperazine moiety, which is commonly associated with various pharmacological activities due to its structural similarities to neurotransmitters. The compound's structure includes a pyrrolidine ring with a dione functional group, contributing to its potential biological properties.

Synthesis and Chemical Reactions

The synthesis of 3-(4-Benzyl-piperazin-1-yl)-1-m-tolyl-pyrrolidine-2,5-dione typically involves several steps:

  • Formation of the Piperazine Ring: This involves introducing a benzyl group to piperazine via nucleophilic substitution.

  • Formation of the Pyrrolidine Ring: The pyrrolidine-2,5-dione moiety can be synthesized through a cyclization reaction involving appropriate precursors.

  • Coupling Reactions: The final step involves coupling the benzylpiperazine with the pyrrolidine-2,5-dione under specific conditions, such as using a base and a suitable solvent.

Types of Chemical Reactions

  • Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde or benzoic acid derivatives.

  • Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,5-dione moiety, potentially forming alcohol derivatives.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or piperazine rings, introducing various functional groups.

Biological Activity and Potential Applications

3-(4-Benzyl-piperazin-1-yl)-1-m-tolyl-pyrrolidine-2,5-dione holds potential applications in pharmacology due to its structural attributes. The mechanism of action for compounds like this often involves interaction with neurotransmitter systems. Given its structural similarities to known psychoactive substances, studies should focus on binding affinities and functional assays to elucidate these mechanisms further.

Potential Therapeutic Applications

  • Neuropharmacological Effects: Due to its piperazine moiety, it may exhibit neuropharmacological effects, similar to other piperazine derivatives.

  • Research and Development: It is primarily used for research and development purposes under the supervision of a technically qualified individual .

Hazard Information

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation .

Handling Precautions

  • Use: Only for research and development by, or directly under the supervision of, a technically qualified individual.

  • Storage and Disposal: Follow standard laboratory safety protocols for handling and disposing of organic compounds .

Research Findings and Future Directions

While direct studies specifically on 3-(4-Benzyl-piperazin-1-yl)-1-m-tolyl-pyrrolidine-2,5-dione are sparse, related research provides insight into its potential applications. Further studies are needed to elucidate its mechanisms of action and potential therapeutic effects.

Future Research Directions

  • Pharmacological Studies: Investigate its interactions with neurotransmitter systems and potential therapeutic applications.

  • Synthetic Chemistry: Explore new synthetic routes to improve yield and purity.

  • Biological Assays: Conduct binding affinity and functional assays to elucidate its biological activity .

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